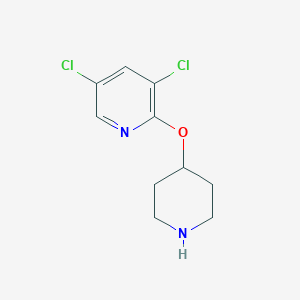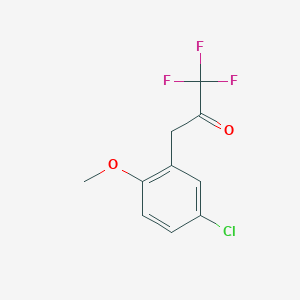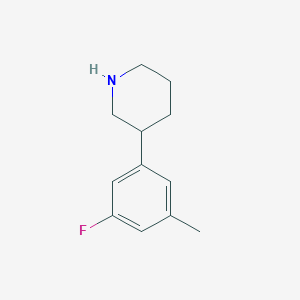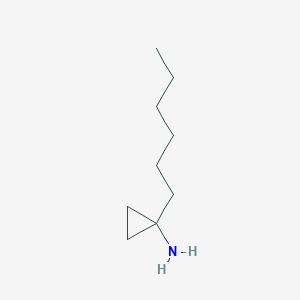
1-(5-Bromothiophen-2-yl)cyclopropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Bromothiophen-2-yl)cyclopropan-1-ol is an organic compound that features a cyclopropane ring substituted with a hydroxyl group and a brominated thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
1-(5-Bromothiophen-2-yl)cyclopropan-1-ol can be synthesized through a multi-step process involving the bromination of thiophene followed by cyclopropanation and subsequent hydroxylation. The typical synthetic route involves:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Cyclopropanation: The brominated thiophene is then subjected to cyclopropanation using a suitable cyclopropanating agent like diazomethane or a Simmons-Smith reagent.
Hydroxylation: The final step involves the hydroxylation of the cyclopropane ring, which can be achieved using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
1-(5-Bromothiophen-2-yl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed
Oxidation: Formation of 1-(5-Bromothiophen-2-yl)cyclopropanone.
Reduction: Formation of 1-(Thiophen-2-yl)cyclopropan-1-ol.
Substitution: Formation of 1-(5-Azidothiophen-2-yl)cyclopropan-1-ol or 1-(5-Cyanothiophen-2-yl)cyclopropan-1-ol.
科学研究应用
1-(5-Bromothiophen-2-yl)cyclopropan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel organic compounds and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and electronic components.
作用机制
The mechanism of action of 1-(5-Bromothiophen-2-yl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The brominated thiophene ring and the hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
Signal Transduction: Interfering with signal transduction pathways, leading to altered cellular responses.
相似化合物的比较
1-(5-Bromothiophen-2-yl)cyclopropan-1-ol can be compared with other similar compounds, such as:
1-(5-Bromothiophen-2-yl)cyclopropan-1-amine: Similar structure but with an amine group instead of a hydroxyl group, leading to different reactivity and applications.
1-(5-Bromothiophen-2-yl)cyclopropan-1-one:
1-(5-Chlorothiophen-2-yl)cyclopropan-1-ol: Chlorinated analog with potentially different biological activity and reactivity.
The uniqueness of this compound lies in its specific combination of a brominated thiophene ring and a cyclopropanol moiety, which imparts distinct chemical and biological properties.
属性
分子式 |
C7H7BrOS |
|---|---|
分子量 |
219.10 g/mol |
IUPAC 名称 |
1-(5-bromothiophen-2-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C7H7BrOS/c8-6-2-1-5(10-6)7(9)3-4-7/h1-2,9H,3-4H2 |
InChI 键 |
RQVNWJPYLJKTEN-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C2=CC=C(S2)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B13605281.png)
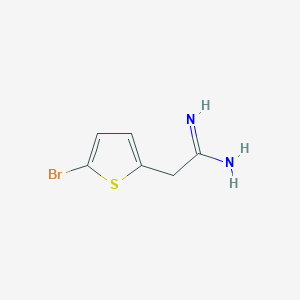
![tert-butyl N-[5-(bromomethyl)pyrimidin-2-yl]carbamate](/img/structure/B13605289.png)

